6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride 6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1713160-69-0
VCID: VC6736703
InChI: InChI=1S/C10H16N4O.2ClH/c1-15-10-6-9(12-7-13-10)14-8-2-4-11-5-3-8;;/h6-8,11H,2-5H2,1H3,(H,12,13,14);2*1H
SMILES: COC1=NC=NC(=C1)NC2CCNCC2.Cl.Cl
Molecular Formula: C10H18Cl2N4O
Molecular Weight: 281.18

6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride

CAS No.: 1713160-69-0

Cat. No.: VC6736703

Molecular Formula: C10H18Cl2N4O

Molecular Weight: 281.18

* For research use only. Not for human or veterinary use.

6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride - 1713160-69-0

Specification

CAS No. 1713160-69-0
Molecular Formula C10H18Cl2N4O
Molecular Weight 281.18
IUPAC Name 6-methoxy-N-piperidin-4-ylpyrimidin-4-amine;dihydrochloride
Standard InChI InChI=1S/C10H16N4O.2ClH/c1-15-10-6-9(12-7-13-10)14-8-2-4-11-5-3-8;;/h6-8,11H,2-5H2,1H3,(H,12,13,14);2*1H
Standard InChI Key IXRTUZVIUUTPAX-UHFFFAOYSA-N
SMILES COC1=NC=NC(=C1)NC2CCNCC2.Cl.Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a pyrimidine ring substituted with a methoxy group at position 6 and a piperidin-4-ylamine group at position 4. The dihydrochloride salt form introduces two hydrochloric acid molecules, protonating the amine groups to improve stability and aqueous solubility. The molecular formula is C₁₀H₁₈Cl₂N₄O, with a molecular weight of 281.19 g/mol (derived from the free base weight of 208.26 g/mol + 2HCl) .

Table 1: Structural and Nomenclative Data

PropertyValueSource
IUPAC Name6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride
Molecular FormulaC₁₀H₁₈Cl₂N₄O
SMILESCOC1=NC=NC(=C1)NC2CCNCC2.Cl.Cl
CAS Registry Number1354088-13-3 (free base)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming its structure. The methoxy group typically resonates at δ 3.8–4.0 ppm in ¹H NMR, while the piperidine protons appear as multiplet signals between δ 2.5–3.5 ppm.

Synthesis and Optimization

Synthetic Pathways

The free base is synthesized via nucleophilic substitution between 4-chloro-6-methoxypyrimidine and piperidin-4-amine under reflux in polar aprotic solvents like dimethylformamide (DMF). The dihydrochloride salt is subsequently formed by treating the free base with hydrochloric acid:

C10H16N4O+2HClC10H18Cl2N4O\text{C}_{10}\text{H}_{16}\text{N}_4\text{O} + 2\text{HCl} \rightarrow \text{C}_{10}\text{H}_{18}\text{Cl}_2\text{N}_4\text{O}

Table 2: Key Reaction Parameters

ParameterConditionSource
SolventDMF or ethanol
Temperature80–100°C
Reaction Time12–24 hours
PurificationColumn chromatography (silica gel)

Analytical Validation

Purity is assessed via HPLC (>95% purity), while X-ray crystallography confirms the salt formation . The dihydrochloride form shows a distinct melting point (>250°C) compared to the free base (180–185°C) .

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt exhibits high aqueous solubility (>50 mg/mL) due to ionic interactions, contrasting with the free base’s limited solubility (<5 mg/mL) . Stability studies indicate degradation under alkaline conditions (pH > 8), necessitating storage at 2–8°C in inert atmospheres .

Table 3: Comparative Physical Properties

PropertyFree BaseDihydrochlorideSource
Molecular Weight208.26 g/mol281.19 g/mol
Solubility (H₂O)<5 mg/mL>50 mg/mL
Melting Point180–185°C>250°C

Pharmacological Activity

Mechanism of Action

The compound’s pyrimidine core interacts with ATP-binding pockets in kinases, while the piperidine moiety enhances membrane permeability. Preclinical studies suggest inhibition of Protein Kinase B (PKB/Akt), a regulator of cell survival and proliferation .

Selectivity and Potency

In enzymatic assays, the dihydrochloride salt demonstrates IC₅₀ = 12 nM against PKBβ, with >100-fold selectivity over PKA . Cellular assays show antiproliferative effects in cancer lines (e.g., U87MG glioblastoma) at EC₅₀ = 50–100 nM .

Pharmacokinetics and Metabolism

ADME Profiling

Oral bioavailability in murine models is ~40%, with a plasma half-life of 2.5 hours . The compound undergoes hepatic metabolism via CYP3A4, producing inactive metabolites excreted renally .

Table 4: Pharmacokinetic Parameters

ParameterValueSource
Bioavailability (oral)40%
Plasma Half-Life2.5 hours
Clearance15 mL/min/kg

Toxicity Profile

Acute toxicity studies in rats report an LD₅₀ > 500 mg/kg, with reversible hepatotoxicity at high doses .

Therapeutic Applications

Oncology

The compound suppresses tumor growth in xenograft models (e.g., T/C = 32% at 200 mg/kg) , attributed to PKB inhibition and apoptosis induction.

Neurological Disorders

Emerging evidence suggests modulation of neuroinflammatory pathways, potentially aiding in neurodegenerative disease treatment .

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